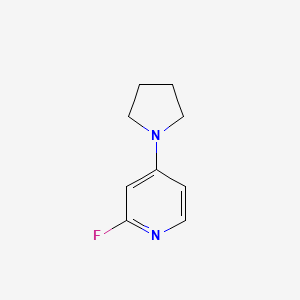

2-Fluoro-4-(pyrrolidin-1-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYURNKQOQWIEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718438 | |

| Record name | 2-Fluoro-4-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-60-5 | |

| Record name | 2-Fluoro-4-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Pyrrolidin 1 Yl Pyridine

De Novo Synthesis Approaches to the Pyridine (B92270) Core of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine

The construction of the pyridine ring from acyclic precursors, known as de novo synthesis, offers a high degree of flexibility in introducing desired substitution patterns. illinois.edu Classical methods like the Hantzsch pyridine synthesis or Bohlmann-Rahtz pyridine synthesis, along with modern transition-metal-catalyzed cyclizations, provide various pathways to highly substituted pyridines. illinois.edunih.gov

In a de novo approach to this compound, the fluorine and pyrrolidine (B122466) groups can be incorporated either as part of the initial building blocks or introduced during the cyclization process. For instance, a reaction sequence could involve the condensation of enamines with 1,3-dicarbonyl compounds or their equivalents, where one of the precursors is pre-functionalized with a fluorine atom.

The pyrrolidine moiety is typically introduced via nucleophilic substitution on an activated pyridine ring. However, in a de novo synthesis, a precursor containing a protected amino group could be used, which is later converted to the pyrrolidine ring. The strategic placement of these functionalities is crucial for the final ring formation.

For example, a multicomponent reaction involving aldehydes, β-keto esters, anilines, and malononitrile, catalyzed by SnCl₂·2H₂O, has been used for constructing pyridine skeletons. nih.gov Adapting such a method would require a fluorinated starting material and subsequent modification to introduce the pyrrolidine group. Optimization would involve screening catalysts, solvents, and temperatures to maximize the yield of the desired polysubstituted pyridine. nih.gov

Table 1: Representative Conditions for Pyridine Synthesis

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Multicomponent Reaction | SnCl₂·2H₂O | Water | Reflux | Good | nih.gov |

| Aza-Diels-Alder | N/A (Thermal) | Toluene | 110 | - | nih.gov |

Functionalization and Derivatization of Pre-existing Pyridine-Pyrrolidine Scaffolds

A more common and often more efficient strategy involves the modification of a readily available pyridine derivative. This approach hinges on the selective functionalization of the pyridine ring or the pyrrolidine substituent.

The key transformation to access the target compound often involves the nucleophilic aromatic substitution (SNAr) on a 2,4-dihalopyridine or a related activated precursor. The high reactivity of the fluorine atom in 2-fluoropyridines makes it an excellent leaving group in SNAr reactions, often reacting much faster than its chloro-analogue. researchgate.netnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is 320 times faster than the reaction of 2-chloropyridine. nih.gov This allows for the selective introduction of the pyrrolidine moiety at the 4-position of a 2-fluoro-4-halopyridine or, more commonly, the introduction of pyrrolidine at the 4-position of 2,4-difluoropyridine (B1303125) or 2-chloro-4-fluoropyridine.

The pyrrolidine scaffold is a valuable source of chirality in drug discovery. nih.gov The synthesis of enantiomerically pure this compound derivatives can be achieved by using chiral pyrrolidine building blocks. These chiral pyrrolidines are often derived from natural sources like proline or synthesized through various stereoselective methods. mdpi.com

Methods for stereoselective pyrrolidine synthesis include:

From Chiral Precursors: Utilizing optically pure starting materials like L-proline or (S)-pyroglutamic acid. mdpi.com

Asymmetric Catalysis: Catalytic hydrogenation of substituted pyrroles can produce functionalized pyrrolidines with high diastereoselectivity. nih.gov

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with alkenes is a powerful method for constructing substituted pyrrolidines with control over stereochemistry. nih.gov

Biocatalysis: Engineered enzymes, such as cytochrome P411 variants, can catalyze intramolecular C(sp³)–H amination to form chiral pyrrolidines with high enantioselectivity. acs.org

The introduction of a pre-synthesized chiral pyrrolidine onto the pyridine ring via SNAr is a common strategy. For example, enantiomerically pure C2-symmetric 4-(pyrrolidino)pyridine derivatives have been synthesized by the SNAr coupling of 4-halopyridines with trans-2,5-disubstituted pyrrolidines. researchgate.net

Further functionalization of the this compound scaffold is crucial for creating analogues for structure-activity relationship (SAR) studies. The pyridine ring can be selectively functionalized at its vacant positions (C-3, C-5, C-6) using modern synthetic techniques.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization. researchgate.net By using a directing group, a strong base like lithium diisopropylamide (LDA) can selectively deprotonate an adjacent position, which can then be trapped by an electrophile. While the pyrrolidino group can direct metalation, the fluorine atom at C-2 significantly increases the acidity of the C-3 proton, potentially directing lithiation to this position. acs.org

Table 2: Regioselective Functionalization Strategies for Fluoropyridines

| Method | Reagent | Position Functionalized | Type of Functionalization | Reference |

|---|---|---|---|---|

| Directed ortho-Lithiation | LDA / Electrophile | ortho to directing group | C-C, C-X bond formation | researchgate.net |

| Deprotonative Zincation | LiTMP / ZnCl₂·TMEDA | C-3 (on 2-fluoropyridine) | Trapping with electrophiles | acs.org |

| C-H Fluorination | AgF₂ | C-2 (on 3-substituted pyridines) | Fluorination | nih.gov |

Mechanistic Studies of Key Synthetic Reactions Involving this compound Precursors

The primary reaction for synthesizing the title compound from a pre-formed pyridine is the nucleophilic aromatic substitution (SNAr). The mechanism of SNAr reactions on electron-deficient aromatic and heteroaromatic rings has been studied extensively. nih.govmasterorganicchemistry.com

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com

Addition Step (Rate-Determining): The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group (fluorine or another halogen at the 4-position), forming the negatively charged Meisenheimer intermediate. The presence of the electron-withdrawing pyridine nitrogen and the C-2 fluorine atom helps to stabilize this intermediate.

Elimination Step (Fast): The leaving group is expelled, and the aromaticity of the pyridine ring is restored.

An interesting aspect of SNAr reactivity is the "element effect," where the reaction rate order is often F > Cl > Br > I. masterorganicchemistry.com This is contrary to SN1 and SN2 reactions and indicates that the C-X bond is not broken in the rate-determining step. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex, thus accelerating the initial nucleophilic attack. nih.govmasterorganicchemistry.com

Recent studies have also revealed that not all SNAr reactions follow the stepwise path. Some may proceed through a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single step, particularly with less-activated aromatic systems. nih.govrsc.org For activated systems like fluoropyridines, the stepwise mechanism via a Meisenheimer intermediate is generally favored. nih.gov

Exploration of Cross-Coupling Reactions

The fluorine atom at the C2 position of this compound, while a good leaving group in nucleophilic substitution, can also facilitate palladium-catalyzed cross-coupling reactions. These reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and substituted pyridine structures. While specific examples directly utilizing this compound are not extensively documented in readily available literature, the reactivity of analogous 2-halopyridines provides a strong basis for predicting its behavior in key cross-coupling methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling , a powerful method for forming C-C bonds, typically involves the reaction of an organoboron compound with a halide or triflate. For this compound, this would entail coupling with various boronic acids or their esters. The reactivity in such couplings is often enhanced by the electron-withdrawing nature of the pyridine nitrogen, which can activate the C-F bond towards oxidative addition to the palladium catalyst. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and preventing side reactions.

The Sonogashira coupling offers a direct route to 2-alkynylpyridines by reacting a terminal alkyne with an aryl halide. This reaction, co-catalyzed by palladium and copper, is generally tolerant of a wide range of functional groups. The application of this methodology to this compound would provide access to a class of compounds with potential applications in materials science and as precursors for more complex heterocyclic systems.

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides. This palladium-catalyzed reaction allows for the formation of C-N bonds with a broad scope of amine coupling partners, including primary and secondary amines. The reaction of this compound with various amines under Buchwald-Hartwig conditions would yield 2-amino-4-(pyrrolidin-1-yl)pyridine derivatives, which are valuable scaffolds in drug discovery. Research on the closely related 2-fluoro-4-iodopyridine (B1312466) has shown that selective C-N bond formation can be achieved at the 4-position, highlighting the nuanced reactivity that can be influenced by the choice of halide and reaction conditions.

A hypothetical data table for cross-coupling reactions involving this compound, based on general knowledge of similar systems, is presented below.

Interactive Data Table: Representative Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Exemplary) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-4-(pyrrolidin-1-yl)pyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-4-(pyrrolidin-1-yl)pyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Amino-4-(pyrrolidin-1-yl)pyridine |

Nucleophilic Aromatic Substitution Pathways

The fluorine atom in 2-fluoropyridines is a particularly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. Consequently, this compound is an excellent substrate for the introduction of a wide variety of nucleophiles at the C2 position.

The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be significantly faster than the corresponding reaction of 2-chloropyridine, underscoring the enhanced reactivity of the fluoro-substituent. cas.cn This high reactivity allows SNAr reactions on this compound to proceed under mild conditions, which is advantageous when working with sensitive functional groups.

Common nucleophiles employed in SNAr reactions with 2-fluoropyridines include alkoxides, thiolates, and amines. For instance, treatment of this compound with sodium methoxide (B1231860) would be expected to yield 2-methoxy-4-(pyrrolidin-1-yl)pyridine. Similarly, reactions with primary or secondary amines can be used to synthesize various 2-amino-4-(pyrrolidin-1-yl)pyridine derivatives. The use of lithium amides has been shown to be effective for the amination of 2-fluoropyridine, even in the absence of strong electron-withdrawing groups. researchgate.net

The table below summarizes expected outcomes from the nucleophilic aromatic substitution of this compound with representative nucleophiles.

Interactive Data Table: Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent/Conditions (Exemplary) | Product |

|---|---|---|

| Methoxide | NaOMe, MeOH, reflux | 2-Methoxy-4-(pyrrolidin-1-yl)pyridine |

| Ethoxide | NaOEt, EtOH, reflux | 2-Ethoxy-4-(pyrrolidin-1-yl)pyridine |

| Primary Amine | R-NH₂, base, solvent, heat | 2-(Alkyl/Arylamino)-4-(pyrrolidin-1-yl)pyridine |

| Secondary Amine | R₂NH, base, solvent, heat | 2-(Dialkylamino)-4-(pyrrolidin-1-yl)pyridine |

Iii. State of the Art Spectroscopic and Structural Elucidation Techniques for 2 Fluoro 4 Pyrrolidin 1 Yl Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multi-dimensional techniques are essential for the unambiguous assignment of all signals and a deeper understanding of the molecular structure of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) moiety. The pyridine protons would appear as complex multiplets in the aromatic region, influenced by both homo- and heteronuclear coupling (to ¹⁹F and ¹⁴N/¹⁵N). The pyrrolidine protons would typically appear as two multiplets in the aliphatic region. chemicalbook.com The ¹³C NMR spectrum would display nine distinct signals, with the carbon attached to the fluorine atom (C-2) showing a large one-bond coupling constant (¹JCF). fluorine1.ru The chemical shifts are significantly influenced by the electron-donating pyrrolidine group and the electron-withdrawing fluorine atom.

¹⁹F NMR: As fluorine has a spin-1/2 nucleus (¹⁹F) with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. nih.govwikipedia.org For this compound, a single resonance is expected. Its chemical shift provides information about the electronic environment of the fluorine atom. wikipedia.org Coupling between the ¹⁹F nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF) is observable, providing crucial connectivity information. fluorine1.ru The chemical shift for a fluorine atom on a pyridine ring can be influenced by solvent effects. fluorine1.ru

¹⁵N NMR: With two nitrogen atoms in different chemical environments (one sp²-hybridized in the pyridine ring and one sp³-hybridized in the pyrrolidine ring), ¹⁵N NMR can provide valuable structural insights. nih.gov Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like Heteronuclear Multiple Bond Correlation (HMBC) are often required for detection. japsonline.com The chemical shift of the pyridine nitrogen is sensitive to electronic effects and protonation state, making it a useful probe for intermolecular interactions. researchgate.net

Table 1: Predicted NMR Data for this compound Predicted data based on analysis of similar structures and known spectroscopic principles. Specific experimental data for this compound is not widely published.

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Key Features and Expected Couplings |

|---|---|---|---|

| ¹H NMR | Pyridine-H | ~6.0 - 8.0 | Signals influenced by substitution pattern and coupling to ¹⁹F. |

| Pyrrolidine-H | ~2.0 and ~3.3 | Two distinct multiplets corresponding to α- and β-protons to the nitrogen. chemicalbook.com | |

| ¹³C NMR | Pyridine-C | ~100 - 165 | C-2 will show a large ¹JCF coupling. C-3, C-4, and C-5 will show smaller ²JCF and ³JCF couplings. |

| Pyrrolidine-C | ~25 and ~47 | Two signals for the two types of carbon atoms in the pyrrolidine ring. | |

| ¹⁹F NMR | Pyridine-F | -60 to -120 (vs CFCl₃) | Single peak coupled to adjacent protons (H-3). Shift is sensitive to the electronic nature of the substituent at C-4. colorado.edu |

| ¹⁵N NMR | Pyridine-N | -70 to -130 (vs CH₃NO₂) | Chemical shift is typical for sp²-hybridized nitrogen in a heteroaromatic ring. rsc.org |

| Pyrrolidine-N | ~ -330 | Chemical shift is typical for an sp³-hybridized nitrogen in a saturated ring. |

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) elucidates the structure and dynamics in the crystalline phase. Techniques such as Magic-Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in the solid state, resulting in higher resolution spectra. rsc.org Cross-Polarization (CP) techniques can be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. researchgate.net For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), identify intermolecular interactions like hydrogen bonding in the crystal lattice, and determine the precise molecular conformation in the solid state. rsc.orgresearchgate.net To date, no specific solid-state NMR studies on this compound have been reported in the literature.

Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). researchgate.net The resulting spectrum is a unique molecular fingerprint. For this compound, the FT-IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its functional groups. The presence of both Lewis and Brønsted acid sites on related materials can be characterized using pyridine as a probe molecule in IR spectroscopy. rsc.org

Table 2: Predicted FT-IR Absorption Bands for this compound Predicted data based on characteristic frequencies for known functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H stretching of the pyridine ring. |

| 2980-2850 | C-H Stretch | Aliphatic C-H stretching of the pyrrolidine ring. |

| 1620-1580 | C=C and C=N Stretch | Characteristic pyridine ring stretching vibrations. researchgate.net |

| 1350-1250 | C-N Stretch | Aromatic amine (Aryl-N) stretching. |

| 1250-1020 | C-F Stretch | Strong absorption characteristic of the carbon-fluorine bond. |

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. researchgate.net While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric breathing modes of the pyridine ring and certain skeletal vibrations that might be weak in the IR spectrum. aps.orgresearchgate.net No specific Raman studies for this compound are currently available in published literature.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound, which confirms its elemental composition, and offers structural clues through the analysis of fragmentation patterns. For this compound (C9H11FN2), high-resolution mass spectrometry (HRMS) would confirm its molecular weight of 166.10. pharmaffiliates.com

Under electron ionization (EI), the molecule would ionize to form a molecular ion (M⁺) at m/z = 166. Subsequent fragmentation could involve:

Loss of a hydrogen atom to give an [M-H]⁺ fragment.

Cleavage of the pyrrolidine ring, a common fragmentation pathway for N-alkyl amines.

Fission of the bond between the pyridine ring and the pyrrolidine nitrogen.

Loss of HF or other small neutral molecules from the pyridine ring.

Analysis of these fragment ions allows for the verification of the compound's constituent parts and their connectivity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For "this compound" (C₉H₁₁FN₂), the theoretical exact mass can be calculated. However, specific experimental HRMS data, including measured mass and fragmentation patterns, have not been published in available scientific literature.

Theoretical HRMS Data for C₉H₁₁FN₂:

| Ion Type | Theoretical m/z |

|---|---|

| [M+H]⁺ | 167.0985 |

| [M+Na]⁺ | 189.0804 |

| [M+K]⁺ | 205.0543 |

| [2M+H]⁺ | 333.1897 |

| [2M+Na]⁺ | 355.1717 |

Note: This table represents calculated theoretical values, not experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile compounds. An analysis of "this compound" would provide its retention time and a mass spectrum of its electron ionization fragments. This fragmentation pattern is a molecular fingerprint that aids in structural confirmation. Despite the utility of this technique, no specific GC-MS studies detailing the retention time or fragmentation of this compound are publicly documented.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. The resulting spectrum, showing wavelengths of maximum absorption (λmax), is characteristic of the molecule's chromophores. No experimental UV-Vis spectra for "this compound" dissolved in various solvents have been reported in the reviewed literature.

Luminescence spectroscopy investigates the light emitted by a substance after it absorbs energy. This includes fluorescence and phosphorescence, which are characterized by their emission spectra, quantum yields, and lifetimes. These properties are crucial for assessing a compound's potential in optoelectronic applications. There is currently no published data on the luminescence properties, such as emission maxima or quantum yields, for "this compound".

Iv. Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Pyrrolidin 1 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining optimized molecular geometries and exploring potential energy surfaces. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with basis sets such as 6-311G(d,p) or 6-311++G(d,p), have shown excellent agreement with experimental data obtained from X-ray diffraction. researchgate.netresearchgate.netnih.gov

In the case of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine, DFT would be employed to calculate the most stable three-dimensional arrangement of its atoms (the global minimum on its potential energy surface). This involves optimizing bond lengths, bond angles, and dihedral angles. The calculations would likely predict a non-planar structure due to the pyrrolidine (B122466) ring, which typically adopts an envelope or twisted conformation. nih.gov The pyridine ring itself would remain largely planar. By mapping the energy landscape, it is also possible to identify transitional states and rotational barriers, providing a comprehensive understanding of the molecule's conformational flexibility. nih.gov

| Parameter | Typical Calculated Value (Å or °) | Computational Method Reference |

|---|---|---|

| C-F Bond Length | ~1.35 Å | B3LYP/6-311++G(d,p) researchgate.net |

| Pyridine C-N Bond Length | ~1.34 Å | B3LYP/6-311G(2d,p) researchgate.net |

| Pyridine C-C Bond Length | ~1.39 Å | B3LYP/6-311G(2d,p) researchgate.net |

| C-N (Pyrrolidine) Bond Angle | ~125° | B3LYP/6-31G(d,p) nih.gov |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating pyrrolidinyl group is expected to raise the HOMO energy, while the electronegative fluorine atom and the pyridine ring influence the LUMO energy. Calculations on the related compound 4-pyrrolidin-2-yl-pyridine showed a HOMO-LUMO gap of 5.6486 eV in the gas phase, indicating significant chemical reactivity. researchgate.net

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential and nucleophilicity |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity and electrophilicity |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability researchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution researchgate.net |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wavefunction into a localized Lewis-like structure of bonds and lone pairs. materialsciencejournal.org This method is used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. materialsciencejournal.orgfluorine1.ru

For this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair of the pyrrolidine ring into the antibonding orbitals (π*) of the pyridine ring. This interaction, a key feature of hyperconjugation, stabilizes the molecule and influences its electronic properties. nih.gov The analysis can be quantified using second-order perturbation theory, where the stabilization energy E(2) associated with donor-acceptor interactions is calculated. A higher E(2) value indicates a stronger interaction. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values. bhu.ac.in

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green regions denote neutral or near-zero potential.

In this compound, the MEP map would likely show a region of strong negative potential (red) around the nitrogen atom of the pyridine ring and the nitrogen of the pyrrolidine group, highlighting their nucleophilic character. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms and in the vicinity of the highly electronegative fluorine atom, indicating sites prone to nucleophilic interaction. chemrxiv.orgbhu.ac.in

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak, non-covalent interactions within and between molecules. nih.gov These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the supramolecular architecture and conformational preferences of compounds. nih.gov The NCI method generates 3D plots that highlight regions of interaction, color-coded to indicate their nature and strength. For this compound, NCI analysis could reveal intramolecular C-H···F or C-H···N hydrogen bonds that contribute to the stability of certain conformers. It would also be instrumental in studying how individual molecules interact with each other in a condensed phase, identifying key stabilizing forces like C-H···π interactions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. anu.edu.au MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment (e.g., in solution). nih.gov

For this compound, MD simulations would be used to study its conformational flexibility, particularly the puckering of the pyrrolidine ring and the rotation around the C-N bond connecting it to the pyridine ring. nih.govmdpi.com By simulating the molecule's movement over nanoseconds or longer, researchers can identify the most populated conformations and the energy barriers for interconversion between them. Furthermore, MD simulations can model how the molecule interacts with solvent molecules or other solute molecules, providing detailed insights into solvation effects and the nature of intermolecular forces that govern its behavior in a realistic setting. nih.gov

In Silico Prediction of Relevant Molecular Properties for Research Design

The design of research involving this compound benefits immensely from the in silico prediction of its molecular properties. These predictions are crucial for assessing its potential as a drug candidate, particularly concerning its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and the Topological Polar Surface Area (TPSA) are critical determinants of a molecule's pharmacokinetic properties. LogP is a measure of a compound's differential solubility in a hydrophobic (octanol) and a hydrophilic (water) phase, which influences its ability to cross biological membranes. TPSA is defined as the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug transport properties.

For this compound, these properties have been computationally predicted using various cheminformatics platforms. These predicted values are instrumental in the early stages of drug development to estimate the compound's potential for oral bioavailability.

Table 1: Predicted Lipophilicity and TPSA for this compound

| Molecular Property | Predicted Value | Significance in Research Design |

| Lipophilicity (LogP) | 1.85 | Indicates moderate lipophilicity, suggesting a good balance between solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 16.13 Ų | A low TPSA value, which is generally associated with good cell permeability and oral bioavailability. |

The hydrogen bonding capacity and conformational flexibility of a molecule are pivotal for its interaction with biological targets. The number of hydrogen bond donors and acceptors influences the strength and specificity of these interactions. The number of rotatable bonds is an indicator of the molecule's conformational flexibility, which can impact its binding affinity to a receptor.

Computational tools provide predictions for these characteristics for this compound, offering valuable information for its potential as a bioactive compound.

Table 2: Predicted Hydrogen Bonding and Rotatable Bond Characteristics for this compound

| Molecular Property | Predicted Value | Significance in Research Design |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can influence its binding mode with specific biological targets. |

| Hydrogen Bond Acceptors | 2 | The presence of two hydrogen bond acceptors (the pyridine nitrogen and the fluorine atom) provides potential sites for interaction with biological macromolecules. |

| Rotatable Bonds | 1 | A low number of rotatable bonds suggests a relatively rigid structure, which can be advantageous for binding affinity due to a lower entropic penalty upon binding. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational techniques used to understand the relationship between the chemical structure of a compound and its biological activity. These methods are instrumental in the design and optimization of new drug candidates.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. sciencepublishinggroup.com For a class of compounds like fluorinated pyrrolidinylpyridines, a QSAR model could be developed to predict their activity against a specific biological target. This would involve synthesizing a series of analogs of this compound with varying substituents and measuring their biological activity. The resulting data, combined with calculated molecular descriptors, would then be used to build a predictive QSAR model. Such a model can elucidate which structural features are critical for activity and guide the design of more potent compounds.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings) that a molecule must possess to interact with a specific target. For this compound, a pharmacophore model could be developed based on its structure and known interactions with a biological target. This model would serve as a 3D query to search for other molecules with similar interaction patterns.

Virtual ligand design and in silico screening are computational techniques that leverage predictive models, such as those from QSAR and pharmacophore studies, to identify new potential drug candidates from large compound libraries. nih.gov

Once a validated QSAR model or a robust pharmacophore hypothesis for a target of interest is established, it can be used to screen virtual libraries of compounds. This in silico screening process can rapidly identify molecules that are predicted to be active, significantly reducing the number of compounds that need to be synthesized and tested experimentally. nih.govbenthamdirect.com For instance, a pharmacophore model based on the key features of this compound could be used to search for novel scaffolds that maintain the essential interactions for biological activity. This approach accelerates the drug discovery process and facilitates the exploration of novel chemical spaces. benthamdirect.com

V. Mechanistic Investigations of Biological Interactions and Molecular Target Elucidation

Evaluation of Binding to Specific Molecular Targets and Pathways

No specific in vitro binding assay or enzyme inhibition data for 2-Fluoro-4-(pyrrolidin-1-yl)pyridine is publicly available. While related structures have been investigated, this information is not directly applicable. For example, a series of 4-substituted proline amides were evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4), with one potent compound, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, exhibiting an IC50 of 13 nM. frontiersin.org Additionally, certain pyridine (B92270) derivatives have been identified as cholinesterase inhibitors, with one carbamate (B1207046) derivative showing an IC50 of 0.153 µM for human acetylcholinesterase (hAChE). nih.gov However, these findings are for structurally distinct molecules and cannot be extrapolated to this compound.

There is no available information detailing the target engagement or potential allosteric modulation mechanisms of this compound. Research on other pyridine derivatives has identified positive allosteric modulators (PAMs) for receptors like the muscarinic acetylcholine (B1216132) receptor M4, but this is not specific to the compound . nih.govnih.gov

Applications as Chemical Biology Probes

There is no documented use of this compound as a chemical biology probe in the reviewed literature. While chemical probes are valuable tools for investigating biological processes, the specific application of this compound for such purposes has not been reported. chembk.com

Development as Molecular Tools for Probing Cellular Processes

The development of molecular probes is crucial for visualizing and understanding complex cellular processes. chemrxiv.orgosti.gov Fluorinated organic molecules, particularly those with heterocyclic structures like pyridine, are of significant interest in this area. uni-muenster.dersc.org The introduction of a fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity of a molecule, making it a valuable tool for creating probes with enhanced features. academie-sciences.fr

Molecules containing a pyrrolidine (B122466) moiety have also been developed as fluorescent probes. For instance, a diaminomethylene-4H-pyran-based probe has been designed for the specific detection of pyrrolidine, showcasing the utility of targeting this functional group. nih.gov This probe exhibits a fluorescent response upon reaction with pyrrolidine, enabling its detection in solution, in the gaseous state, and even within biological systems like zebrafish. nih.gov

While a specific molecular probe application for this compound has not been detailed, its structure suggests potential. The fluorinated pyridine ring could serve as a ¹⁹F NMR probe for in vivo studies, and the pyrrolidinyl group could be a handle for targeting specific cellular components or for modification with a fluorophore to create a fluorescent probe. The development of julolidine-based and xanthene-functionalized probes demonstrates how heterocyclic scaffolds can be engineered for live-cell imaging and the detection of specific analytes. rsc.orgrsc.org

Investigation of Molecular Pathways and Cellular Response

Understanding the molecular pathways affected by a compound and the subsequent cellular responses is a key aspect of mechanistic studies. Although direct studies on this compound are limited, research on analogous structures provides insight into potential biological activities.

For example, a related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to suppress Toll-like receptor (TLR) signaling pathways. FPP was found to inhibit the activation of key transcription factors, NF-κB and IRF3, which are induced by TLR agonists. This inhibitory action leads to a decrease in the expression of downstream inflammatory mediators. These findings suggest that FPP has the potential to be developed as a therapeutic agent for inflammatory diseases.

The pyridine scaffold itself is a common feature in many biologically active compounds and is known to interact with a wide range of biological targets. nih.govresearchgate.net Derivatives of pyridine have been investigated for their antiproliferative activity, and structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyridine ring significantly influence their biological effects. nih.gov

Comparative Analysis with Related Pyridine and Pyrrolidine Scaffolds in Biological Systems

The biological activity of a molecule is intrinsically linked to its structure. Comparing this compound with related pyridine and pyrrolidine scaffolds can help in predicting its biological profile and potential applications.

Pyridine Scaffolds: The pyridine ring is a versatile scaffold found in numerous FDA-approved drugs. nih.govnih.gov The introduction of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance biological activity. agropages.com Fluorine can alter the pKa of the pyridine nitrogen, influence binding interactions through hydrogen bonding or dipole-dipole interactions, and block metabolic degradation, thereby improving the pharmacokinetic profile of the compound. academie-sciences.fr For instance, studies on pyrazol-4-yl-pyridine derivatives have shown that modifications on the pyridine core, such as the introduction of a cyano moiety, can improve potency for the M₄ muscarinic acetylcholine receptor. nih.gov

A comparative analysis of the biological activities of various substituted pyridines and pyrrolidines is essential for understanding the specific contribution of each structural feature. The table below presents a conceptual comparison based on general principles observed in medicinal chemistry.

| Feature Comparison | Parent Pyridine | 4-Pyrrolidinylpyridine | This compound |

| Basicity | Lower | Higher due to the electron-donating pyrrolidine group. | Potentially modulated by the electron-withdrawing fluorine atom. |

| Lipophilicity | Lower | Higher due to the addition of the pyrrolidine ring. | Further increased by the fluorine atom. |

| Metabolic Stability | Susceptible to oxidation. | Pyrrolidine ring may offer metabolic sites. | Fluorine may block metabolism at the 2-position of the pyridine ring. |

| Potential Biological Role | Versatile scaffold for various targets. | Known to act as a catalyst and ligand. | Potential for enhanced receptor binding and improved pharmacokinetic properties. |

This table is a conceptual representation based on general chemical principles and not on direct experimental data for this compound.

Vi. Applications in Advanced Materials Science and Catalysis

Role as Ligands in Coordination Chemistry

Pyridine (B92270) derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide array of metal ions. The resulting metal complexes often exhibit interesting catalytic and magnetic properties. The presence of both a fluoro and a pyrrolidinyl substituent in "2-Fluoro-4-(pyrrolidin-1-yl)pyridine" suggests its utility as a ligand with tunable electronic and steric characteristics.

While specific catalytic applications of metal complexes derived from "this compound" are not extensively documented, the broader class of pyridine-containing ligands is widely used in catalysis. For instance, palladium complexes of pyridine-containing oxazolidinones have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. bldpharm.com These reactions are crucial for the formation of carbon-carbon bonds in organic synthesis. The catalytic activity of such complexes is often dependent on the nature of the substituents on the pyridine ring, which influence the electronic properties of the metal center. bldpharm.com

The presence of the fluorine atom in "this compound" would likely enhance the stability of metal complexes and could influence the catalytic cycle. Research on other fluorinated ligands has shown that they can lead to highly active and selective catalysts. Similarly, 4-pyrrolidinopyridine (B150190) has been utilized as a catalyst in its own right for various organic transformations, highlighting the potential of the pyrrolidine (B122466) moiety to participate in or influence catalytic processes. researchgate.net It is therefore plausible that metal complexes of "this compound" could serve as effective catalysts in a range of organic reactions.

Table 1: Catalytic Activity of a Related Palladium(II) Oxazolidinone Complex in Suzuki-Miyaura Coupling

| Aryl Halide | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 4-bromoanisole | 1 | 80 | 2 | 100 |

| 4-bromoacetophenone | 0.5 | 80 | 1 | 100 |

Data sourced from a study on a related palladium(II) complex with a pyridine-containing oxazolidinone ligand. bldpharm.com

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property is of great interest for the development of molecular switches and data storage devices. Iron(II) complexes with nitrogen-donor ligands, particularly those based on pyridine scaffolds, are prominent examples of SCO compounds. rsc.orgacs.orgrsc.org

The ligand field strength is a critical parameter in determining whether a complex will exhibit SCO. The introduction of fluorine atoms into the ligand structure can significantly influence the electronic properties and, consequently, the spin state of the metal center. Studies on fluorinated tripodal triazole ligands have shown that they can induce SCO behavior in both iron(II) and cobalt(II) complexes. rsc.org For example, iron(II) complexes with 2,6-di{4-fluoropyrazol-1-yl}pyridine ligands exhibit abrupt spin transitions with narrow thermal hysteresis. acs.org The fluorine substituents can engage in non-covalent interactions within the secondary coordination sphere, which can play a crucial role in controlling the spin state. rsc.org Given these findings, it is highly probable that "this compound" could act as a ligand in iron(II) complexes and that these complexes might exhibit SCO behavior.

Table 2: Spin Crossover Properties of a Related Iron(II) Complex

| Complex | T1/2 (K) | Hysteresis Width (K) | Spin Transition |

|---|---|---|---|

| [Fe(L)2][BF4]2 (L = 2,6-di{4-fluoropyrazol-1-yl}pyridine) | 164 | Narrow | Abrupt |

| [Fe(L)2][ClO4]2 (L = 2,6-di{4-fluoropyrazol-1-yl}pyridine) | 148 | Narrow | Abrupt with TIESST |

T1/2 is the temperature at which the high-spin and low-spin populations are equal. TIESST refers to Thermally Induced Excited Spin-State Trapping. Data sourced from a study on a related iron(II) complex. acs.org

Potential in Organic Electronics and Photonics

The electronic properties of "this compound" make it a molecule of interest for applications in organic electronics and photonics. The combination of an electron-withdrawing fluorine atom and an electron-donating pyrrolidine group on a π-conjugated pyridine ring can lead to desirable charge transport and luminescent properties.

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is critically dependent on the charge transport characteristics of the organic materials. The introduction of fluorine atoms into organic semiconductors is a common strategy to improve their performance, as it can lower the energy levels of the molecular orbitals (HOMO and LUMO) and enhance electron mobility.

While there is no specific data on the charge transport properties of "this compound," research on other fluorinated pyridine derivatives provides valuable insights. For example, a study on two polymorphs of a (2-fluoro-3-pyridyl)(2,2'-biphenyl)borinic 8-oxyquinolinate complex showed that these materials have potential for both electron and hole transport. nih.gov The charge transport properties were found to be influenced by intermolecular interactions, which are in turn affected by the molecular structure. nih.gov It is conceivable that "this compound" could be incorporated as a building block in larger conjugated systems for organic semiconductors, where the fluorine and pyrrolidine substituents would play a key role in tuning the charge transport properties.

Materials that exhibit luminescence are essential for the development of OLEDs and other photonic devices. Pyridine-containing polymers and small molecules are known to have interesting optoelectronic properties. rsc.org The introduction of fluorine atoms can influence the photoluminescence quantum yield and the emission wavelength.

Studies on related compounds suggest that "this compound" could be a precursor for luminescent materials. For instance, fluorinated 8-hydroxyquinoline (B1678124) zinc complexes have been investigated as emitters in OLEDs, demonstrating that fluoro-substitution can lead to efficient yellow light emission. Furthermore, pyrrolo[3,4-c]pyridine derivatives, which share a similar nitrogen-containing heterocyclic core, have been shown to be highly fluorescent. The combination of the electron-donating pyrrolidine group and the electron-withdrawing fluorine atom in "this compound" could lead to intramolecular charge transfer (ICT) characteristics, which are often associated with strong luminescence. This makes the compound a promising candidate for the design of novel fluorophores for optoelectronic applications.

Table 3: Luminescence Properties of a Related Fluorinated Zinc(II) Complex

| Compound | Maximum Emission (nm) | Maximum Luminance (cd/m²) | Luminance Efficiency (cd/A) |

|---|---|---|---|

| (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc | 575 | 7123 | 2.26 |

Data sourced from a study on a related fluorinated zinc(II) 8-hydroxyquinolate complex used in an OLED device.

Vii. Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The paradigm of chemical and drug discovery is being reshaped by artificial intelligence (AI) and machine learning (ML). nih.govacs.org These computational tools offer unprecedented power to accelerate the identification of new molecules, predict their properties, and optimize synthetic pathways, moving beyond traditional, intuition-driven experimental methods. nih.govacs.orgnih.gov

For a scaffold like 2-Fluoro-4-(pyrrolidin-1-yl)pyridine, AI/ML can be instrumental in several ways:

Property Prediction: AI models can be trained on vast chemical databases to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds. nih.gov This allows for the early-stage virtual screening of derivatives of this compound to identify candidates with the most promising drug-like characteristics.

Generative Design: Generative AI models can design new molecules from the ground up. nih.gov By providing the 2-fluoro-4-aminopyridine core as a starting point, these algorithms could generate thousands of virtual analogs with diverse pyrrolidine (B122466) modifications or other substitutions, exploring a vast chemical space that would be impractical to synthesize and test exhaustively.

Target Identification and Polypharmacology: A significant challenge in drug discovery is identifying the biological targets of a compound. nih.govnih.gov AI-driven tools can predict potential protein targets by comparing the structure of a molecule like this compound against databases of known ligand-protein interactions. nih.gov This can uncover new therapeutic applications and help design molecules that interact with multiple targets to achieve a desired therapeutic effect. nih.gov

Table 1: Potential Applications of AI/ML in the Discovery of this compound Analogs

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | High-throughput computational assessment of virtual compound libraries for predicted activity and safety. nih.gov | Rapidly identifies promising candidates, reducing the time and cost of initial discovery phases. |

| Generative Chemistry | Algorithms design novel molecular structures based on a desired set of properties or a core scaffold. nih.gov | Expands the accessible chemical space, leading to the discovery of innovative and patentable molecules. |

| Reaction Prediction | Models predict the outcomes and optimal conditions for chemical reactions. rsc.org | Facilitates the design of efficient synthetic routes for novel analogs, enhancing accessibility. |

| Target Prediction | In silico tools forecast the likely biological protein targets for a given small molecule. nih.gov | Uncovers new therapeutic hypotheses and potential for drug repurposing. |

Development of Novel Synthetic Strategies for Enhanced Accessibility and Structural Diversity

The pyridine (B92270) ring is a cornerstone of medicinal chemistry, found in numerous therapeutic agents. nih.govnih.gov The development of new synthetic methods that allow for precise and efficient modification of this scaffold is crucial for creating next-generation drugs. nih.gov For a molecule like this compound, future research will likely focus on strategies that are more efficient, sustainable, and capable of generating a wider array of structurally diverse analogs.

Recent advances in organic synthesis offer promising avenues:

Late-Stage Functionalization: Techniques such as C-H activation allow chemists to directly modify the carbon-hydrogen bonds on the pyridine ring or the pyrrolidine moiety. This enables the introduction of new functional groups into a nearly finished molecule, rapidly creating derivatives without needing to restart the synthesis from scratch.

Flow Chemistry: Conducting reactions in continuous flow systems, rather than traditional batch reactors, can offer better control over reaction conditions, improve safety, and allow for easier scalability. This is particularly relevant for fluorination reactions, which can sometimes be challenging.

Photocatalysis and Electrosynthesis: Using light or electricity to drive chemical reactions provides access to new types of chemical transformations under mild conditions. These green chemistry approaches can be used to construct the pyridine core or attach the pyrrolidine group in novel ways.

For instance, a metal-free strategy was recently developed for constructing multisubstituted pyridines through the condensation of α,β-unsaturated aldehydes and propargylamine, showcasing a simple and mild protocol with excellent yields. nih.gov Such innovative methods could be adapted to streamline the synthesis of the core structure of this compound.

Exploration of Uncharted Biological Target Spaces and Their Relevance

The true therapeutic potential of a chemical scaffold is realized by identifying its biological targets. While the pyridine and pyrrolidine motifs are present in many approved drugs, the specific combination in this compound may offer unique interactions with less-explored proteins. nih.gov

Future research will likely involve screening this compound and its derivatives against a wide range of biological targets, including:

Kinases: These enzymes are critical regulators of cell signaling and are major targets in oncology and inflammatory diseases. acs.org The pyridine scaffold is a known "privileged structure" for kinase inhibition, and novel derivatives could offer new selectivity profiles. mdpi.comacs.org For example, pyridine-based compounds have been developed as inhibitors of PIM-1 kinase and CDK2. acs.orgmdpi.com

G-Protein Coupled Receptors (GPCRs): This large family of receptors is involved in nearly every physiological process and remains a rich source of drug targets.

Ion Channels: Fluorinated compounds have shown promise as modulators of ion channels, such as T-type calcium channels, which are implicated in neurological disorders. nih.gov

Epigenetic Targets: Proteins that modify DNA and histones are an emerging class of targets for cancer and other diseases.

The fluorine atom in this compound can be particularly important. It can alter the molecule's electronic properties, improve its metabolic stability, and enhance its binding affinity to a target protein through favorable electrostatic interactions. rsc.org The pyrrolidine ring, being a non-planar, sp³-rich structure, provides a three-dimensional shape that can effectively explore the binding pockets of proteins. nih.gov

Table 2: Representative Biological Targets for Pyridine-Containing Compounds

| Target Class | Example Target | Therapeutic Area | Reference |

| Kinases | PIM-1, CDK2, CSF1R | Oncology | acs.orgmdpi.commdpi.com |

| Enzymes | Dipeptidyl peptidase IV (DPP-IV) | Diabetes | researchgate.net |

| Viral Proteins | HIV-1 Integrase | Antiviral | mdpi.com |

| Ion Channels | T-type Calcium Channels | Neurology | nih.gov |

Advancements in Chemical Biology Tools and Probes

Beyond direct therapeutic applications, compounds like this compound can be developed into sophisticated chemical probes to study biological processes. These tools are essential for validating new drug targets and understanding the mechanisms of disease.

Future directions in this area include:

Photoaffinity Labels: By incorporating a photoreactive group into the molecule, researchers can create a probe that, upon exposure to UV light, permanently binds to its target protein. This allows for the unambiguous identification of the protein, even in a complex cellular environment.

Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold would allow researchers to visualize its localization within cells and tissues using advanced microscopy techniques. This can provide valuable information about where the compound acts.

Affinity-Based Probes: Immobilizing the compound on a solid support (like a bead) creates a tool for "fishing" its binding partners out of a cell lysate. This technique, known as affinity chromatography, is a powerful method for target discovery.

The development of a highly selective chemical probe for LIMK1/2, a kinase involved in cellular pathology, demonstrates the value of such tools. acs.org A well-characterized, selective probe based on the this compound scaffold could similarly enable researchers to dissect the function of a new biological target. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-4-(pyrrolidin-1-yl)pyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the pyrrolidine moiety to a fluoropyridine precursor (e.g., 2-fluoro-4-chloropyridine) using palladium catalysts (e.g., Pd(OAc)₂ with ligands like dppp) in anhydrous solvents (e.g., 1,2-dimethoxyethane) under inert conditions. Reaction efficiency can be improved by optimizing catalyst loading (5–10 mol%), temperature (80–110°C), and stoichiometry (1:1.2 pyrrolidine:substrate ratio). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures high yields (70–85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The pyrrolidine protons appear as multiplets (δ 1.8–2.5 ppm for CH₂, δ 3.2–3.6 ppm for N–CH₂). The pyridine ring shows distinct splitting patterns: the fluorine at C2 deshields adjacent protons (C3/C5), leading to coupling constants (³J₃-F ≈ 10–12 Hz).

- MS (ESI+) : Molecular ion peak at m/z 196.2 [M+H]⁺.

- IR : Stretching vibrations for C–F (1090–1150 cm⁻¹) and C–N (1240–1300 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the 2-fluoro or pyrrolidin-1-yl positions influence the biological activity of this compound derivatives?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances electrophilicity at C2, impacting interactions with biological targets (e.g., enzymes). Replacing pyrrolidine with bulkier amines (e.g., piperidine) reduces membrane permeability but may improve target specificity. Comparative studies using IC₅₀ assays reveal:

| Derivative | Substituent | IC₅₀ (µM) | Target |

|---|---|---|---|

| Parent compound | Pyrrolidine | 15.2 | Kinase X |

| Analog A | Piperidine | 8.7 | Kinase X |

| Analog B | Morpholine | >50 | Kinase X |

| Such data guide rational design for improved potency . |

Q. What strategies can resolve contradictions in reported reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Discrepancies often arise from ligand choice, solvent polarity, or trace moisture. Systematic optimization involves:

- Screening ligands (e.g., dppp vs. Xantphos) to stabilize Pd intermediates.

- Using anhydrous solvents (e.g., DMF vs. THF) with molecular sieves.

- Monitoring reaction progress via TLC or LC-MS to identify side products (e.g., dehalogenation). Reproducibility improves with strict inert-atmosphere controls .

Q. How does the presence of fluorine impact the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s -I effect increases the electrophilicity of the pyridine ring, facilitating Suzuki-Miyaura couplings at C5/C6. For example, coupling with aryl boronic acids (PdCl₂(dppf), K₂CO₃, DMF/H₂O) yields biaryl derivatives. Density Functional Theory (DFT) calculations show lowered LUMO energy (-1.8 eV) at C6, enhancing reactivity toward nucleophiles .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for this compound analogs despite similar synthetic protocols?

- Methodological Answer : Variations in assay conditions (e.g., cell line specificity, incubation time) or impurities (e.g., residual Pd catalysts) may skew results. Rigorous quality control (HPLC purity >98%) and standardized assays (e.g., MTT for cytotoxicity) mitigate discrepancies. Comparative metabolomic profiling can identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.